molecular formula C11H13FO B12598957 1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene CAS No. 637041-30-6

1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene

Cat. No.: B12598957
CAS No.: 637041-30-6
M. Wt: 180.22 g/mol
InChI Key: PDJQHEDCEBTNMP-UHFFFAOYSA-N
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Description

1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene is a chemical compound known for its unique structure and properties It is a derivative of benzene, featuring a fluorinated butenyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene typically involves the fluorination of a butenyl precursor followed by the introduction of a methoxy group. One common method involves the reaction of 1-bromo-2-methoxybenzene with 1-fluorobut-2-ene under specific conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the butenyl group to a single bond, forming a saturated derivative.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products:

    Oxidation: Formation of 1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzaldehyde.

    Reduction: Formation of 1-(1-Fluorobutyl)-2-methoxybenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene exerts its effects involves interactions with specific molecular targets. The fluorinated butenyl group can participate in various chemical reactions, while the methoxy group can influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

    1-(1-Fluorobut-2-en-2-yl)-4-methoxybenzene: Similar structure but with the methoxy group in a different position.

    1-(1-Fluorobut-2-en-2-yl)-2-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness: 1-(1-Fluorobut-2-en-2-yl)-2-methoxybenzene is unique due to the specific positioning of the fluorinated butenyl and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

637041-30-6

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

1-(1-fluorobut-2-en-2-yl)-2-methoxybenzene

InChI

InChI=1S/C11H13FO/c1-3-9(8-12)10-6-4-5-7-11(10)13-2/h3-7H,8H2,1-2H3

InChI Key

PDJQHEDCEBTNMP-UHFFFAOYSA-N

Canonical SMILES

CC=C(CF)C1=CC=CC=C1OC

Origin of Product

United States

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